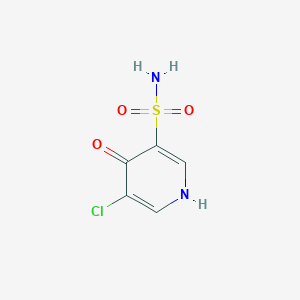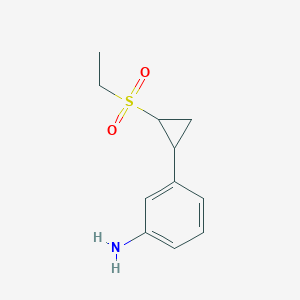
3-(2-(Ethylsulfonyl)cyclopropyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(Ethylsulfonyl)cyclopropyl)aniline is an organic compound with the molecular formula C11H15NO2S It is a derivative of aniline, featuring a cyclopropyl group substituted with an ethylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Ethylsulfonyl)cyclopropyl)aniline typically involves the following steps:
Formation of the Cyclopropyl Intermediate: The cyclopropyl group can be introduced through cyclopropanation reactions, such as the Simmons-Smith reaction, which involves the reaction of an alkene with diiodomethane and a zinc-copper couple.
Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via sulfonylation reactions, where an ethylsulfonyl chloride reacts with the cyclopropyl intermediate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3-(2-(Ethylsulfonyl)cyclopropyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
3-(2-(Ethylsulfonyl)cyclopropyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-(Ethylsulfonyl)cyclopropyl)aniline involves its interaction with specific molecular targets and pathways. The ethylsulfonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The cyclopropyl group can introduce strain and rigidity, affecting the compound’s binding to targets.
Comparison with Similar Compounds
Similar Compounds
3-(2-(Methylsulfonyl)cyclopropyl)aniline: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
3-(2-(Ethylsulfonyl)cyclopropyl)phenol: Similar structure but with a phenol group instead of an aniline group.
Uniqueness
3-(2-(Ethylsulfonyl)cyclopropyl)aniline is unique due to the combination of the ethylsulfonyl and cyclopropyl groups, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C11H15NO2S |
|---|---|
Molecular Weight |
225.31 g/mol |
IUPAC Name |
3-(2-ethylsulfonylcyclopropyl)aniline |
InChI |
InChI=1S/C11H15NO2S/c1-2-15(13,14)11-7-10(11)8-4-3-5-9(12)6-8/h3-6,10-11H,2,7,12H2,1H3 |
InChI Key |
FEOHXRCIJFYQIE-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1CC1C2=CC(=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


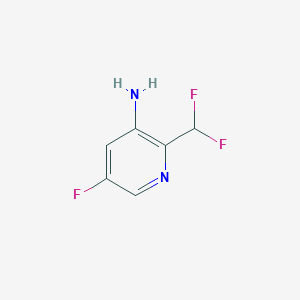

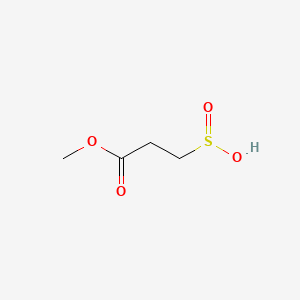

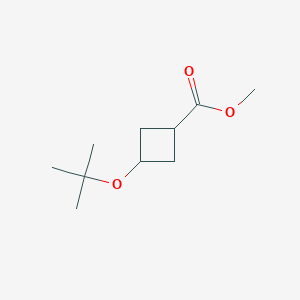
![Methyl 2-([2,2'-bipyridin]-6-yl)acetate](/img/structure/B13011419.png)


![1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13011447.png)
![tert-butyl (1S,2R,5R)-2-(bromomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13011461.png)
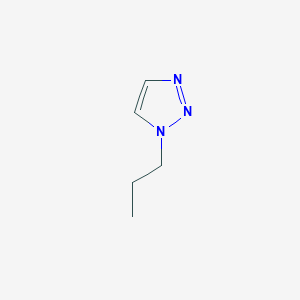
![6,6-Difluoro-2-azaspiro[3.4]octane](/img/structure/B13011474.png)

